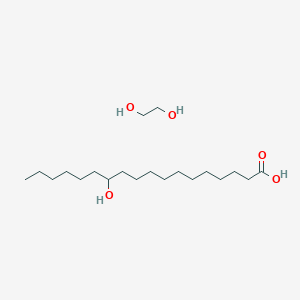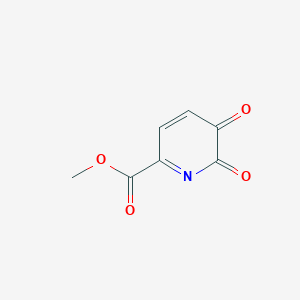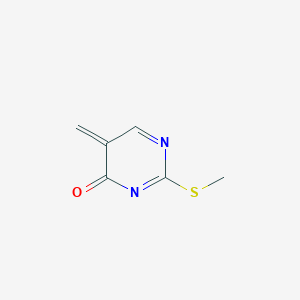![molecular formula C8H6ClN3O B12348819 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
準備方法
The synthesis of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the hydrolysis of protecting groups with either trifluoroacetic acid (TFA) or aqueous potassium hydroxide (KOH) to yield 2-substituted 5-aminopyridine-4-carboxylic acids. These intermediates are then converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or formamidine acetate .
化学反応の分析
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its oxidation state and the formation of new products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include thionyl chloride, formamide, and formamidine acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as a kinase inhibitor. .
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用機序
The mechanism of action of 6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2 activity, which is crucial for cell cycle regulation .
類似化合物との比較
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one can be compared with other pyridopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits kinase inhibitory activity and is used in similar therapeutic applications.
Pyrimido[4,5-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against certain cancer cell lines, making it a valuable compound for further research and development .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3,7H,1H3 |
InChIキー |
CCNNDJSXSQNFRM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C2=CC(N=CC2=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)
![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)








![7-fluoro-9aH-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12348787.png)
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-](/img/structure/B12348788.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
